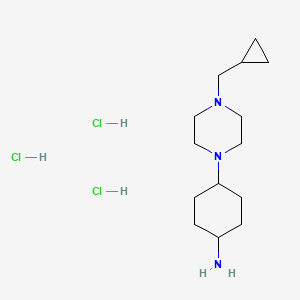![molecular formula C28H30N4O3S2 B2821748 2-{[4-(2-methoxyphenyl)piperazino]methyl}-6-[(4-methylphenyl)sulfonyl]-5,6-dihydro-4H-[1,3]thiazolo[4,5-e]indole CAS No. 551930-60-0](/img/structure/B2821748.png)
2-{[4-(2-methoxyphenyl)piperazino]methyl}-6-[(4-methylphenyl)sulfonyl]-5,6-dihydro-4H-[1,3]thiazolo[4,5-e]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Treatment
The compound SUVN-502, closely related to the specified chemical structure, was identified as a potent, selective serotonin 6 (5-HT6) receptor antagonist, showing potential for treating cognitive disorders such as Alzheimer's disease. Its high affinity for human 5-HT6R and selectivity over other targets suggest its utility in enhancing cognitive functions. The combination of SUVN-502 with donepezil and memantine demonstrates synergistic effects, potentially offering a novel approach to Alzheimer's treatment (Nirogi et al., 2017).
Anticancer Activity
Polyfunctional substituted 1,3-thiazoles, which share a core structural similarity with the mentioned compound, exhibited anticancer activity against a range of human tumor cell lines. Notably, derivatives with a piperazine substituent showed promising efficacy, highlighting their potential as anticancer agents (Kostyantyn Turov, 2020).
PPARpan Agonist Synthesis
The efficient synthesis of a potent PPARpan agonist, which is structurally related to the mentioned compound, underlines the potential application of such molecules in treating metabolic disorders. The synthesis involves regioselective carbon-sulfur bond formation and showcases the chemical versatility of these compounds (Jiasheng Guo et al., 2006).
Antibacterial Activities
Derivatives of the specified compound structure have shown significant antibacterial activities. Novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives were synthesized and demonstrated efficacy against various bacterial strains, underscoring their potential as antibacterial agents (Wu Qi, 2014).
Crystal Structure and DFT Calculations
The synthesis and crystal structure analysis of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives provide insights into the molecular structure and reactivity of such compounds. DFT calculations further elucidate their electrophilic and nucleophilic sites, aiding in the understanding of their biological activity (K. Kumara et al., 2017).
Wirkmechanismus
The compound is structurally similar to arylpiperazine based alpha1-adrenergic receptors antagonists . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions .
Eigenschaften
IUPAC Name |
2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-(4-methylphenyl)sulfonyl-4,5-dihydropyrrolo[3,2-e][1,3]benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O3S2/c1-20-7-9-21(10-8-20)37(33,34)32-14-13-22-23(32)11-12-26-28(22)29-27(36-26)19-30-15-17-31(18-16-30)24-5-3-4-6-25(24)35-2/h3-10,13-14H,11-12,15-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAUZMPQAYPAJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2CCC4=C3N=C(S4)CN5CCN(CC5)C6=CC=CC=C6OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

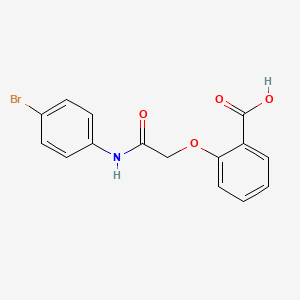


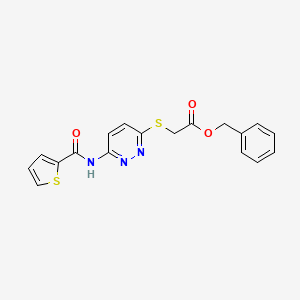

![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2821675.png)
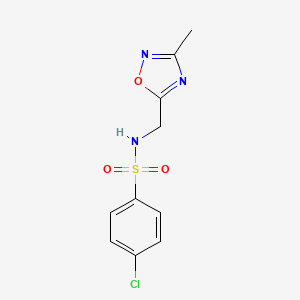
![N-(furan-2-ylmethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2821679.png)
![4-tert-butyl-N-[(4-sulfamoylphenyl)methyl]benzamide](/img/structure/B2821682.png)
![1-(4-fluorophenyl)-N-[(thiophen-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2821683.png)

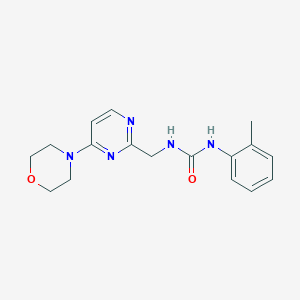
![4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazin-1-yl}-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2821687.png)
